O=C(O)C1=CC2=CC=C(F)C=C2N=C1
. This indicates that the molecule consists of a quinoline ring with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position. For example, one paper describes the synthesis of 5-alkyl-1,7,8-trisubstituted-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids []. While not identical, this synthetic pathway could potentially be adapted for the synthesis of 7-Fluoroquinoline-3-carboxylic acid. Further research is needed to explore specific synthetic strategies and optimize reaction conditions.
For instance, one paper describes the use of a dehydrosulfenylation reaction to introduce a 2-fluorovinyl group at the N-1 position of a quinolone derivative []. This reaction demonstrates the potential for modifying the structure of similar compounds, including 7-Fluoroquinoline-3-carboxylic acid, to fine-tune their properties.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5